molecular formula C23H27ClN2O5S2 B2843777 ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 897830-88-5

ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2843777
CAS No.: 897830-88-5
M. Wt: 511.05
InChI Key: WHIRTBQWNCSXOH-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of a ketone, a cyanoester, and elemental sulfur.

    Introduction of the Azepane Group: The azepane group is introduced through nucleophilic substitution reactions, where an appropriate azepane derivative reacts with a sulfonyl chloride.

    Formation of the Benzamido Group: The benzamido group is formed by reacting the intermediate with 4-chlorobenzoic acid or its derivatives.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamido derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Research: Used as a probe to study biological pathways involving thiophene derivatives.

    Material Science: Investigated for its potential use in organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in inflammatory pathways, microbial growth, or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings and exhibit biological activities.

    Azepane Derivatives: Compounds containing the azepane ring, known for their pharmacological properties.

Uniqueness

Ethyl 2-(3-(azepan-1-ylsulfonyl)-4-chlorobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of the azepane group, sulfonyl group, and thiophene ring in a single molecule makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

ethyl 2-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN2O5S2/c1-2-31-23(28)20-16-8-7-9-18(16)32-22(20)25-21(27)15-10-11-17(24)19(14-15)33(29,30)26-12-5-3-4-6-13-26/h10-11,14H,2-9,12-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIRTBQWNCSXOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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